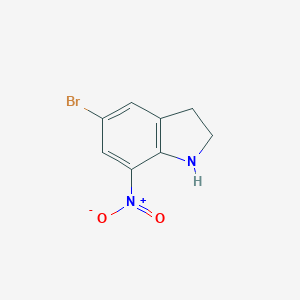

5-Bromo-7-nitroindoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-7-nitro-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O2/c9-6-3-5-1-2-10-8(5)7(4-6)11(12)13/h3-4,10H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXKXMHDXFLFIFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701001044 | |

| Record name | 5-Bromo-7-nitro-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701001044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80166-90-1 | |

| Record name | 5-Bromo-7-nitroindoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80166-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-7-nitroindoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080166901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromo-7-nitro-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701001044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-7-nitroindoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-7-nitroindoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis protocol for 5-Bromo-7-nitroindoline, a key intermediate in the development of various pharmacologically active compounds. This document outlines the synthetic pathway, details the experimental procedures, and presents the relevant quantitative data in a clear and accessible format.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process starting from indoline. The first step involves the bromination of the indoline ring at the 5-position, followed by a regioselective nitration at the 7-position.

Caption: Synthetic pathway for this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound.

Synthesis of 5-Bromoindoline

The initial step involves the synthesis of 5-bromoindoline from indoline. Several methods have been reported, with a common approach being the direct bromination of an N-protected indoline followed by deprotection.

Protocol: A widely used method involves the bromination of 1-acetylindoline.

-

Acetylation of Indoline: Indoline is first protected with an acetyl group to prevent side reactions and to direct the bromination to the desired position.

-

Bromination: The N-acetylindoline is then brominated, typically using bromine in a suitable solvent like acetic acid.

-

Deacetylation: The resulting 1-acetyl-5-bromoindoline is subsequently deprotected (saponified) to yield 5-bromoindoline.

A reported procedure for the synthesis of 5-bromoindoline involves the reduction of 5-bromoindole using sodium cyanoborohydride in acetic acid.

Table 1: Reagents and Conditions for the Synthesis of 5-Bromoindoline from 5-Bromoindole

| Reagent/Parameter | Value |

| Starting Material | 5-Bromoindole |

| Reducing Agent | Sodium cyanoborohydride (NaBH₃CN) |

| Solvent | Glacial Acetic Acid |

| Temperature | Room Temperature |

| Reaction Time | 2 hours |

| Work-up | pH adjustment to 8 with 1 M NaOH, filtration |

Synthesis of this compound

The second and final step is the regioselective nitration of 5-bromoindoline. The directing effects of the bromine atom and the amino group of the indoline ring guide the nitro group to the 7-position.

Protocol:

-

Dissolution: 5-Bromoindoline is dissolved in a suitable solvent, such as concentrated sulfuric acid, at a low temperature.

-

Nitration: A nitrating agent, typically a mixture of nitric acid and sulfuric acid, is added dropwise to the solution while maintaining a low temperature to control the reaction rate and prevent side reactions.

-

Quenching and Isolation: After the reaction is complete, the mixture is carefully poured onto ice to quench the reaction and precipitate the product. The solid product is then collected by filtration, washed, and dried.

Table 2: Reagents and Conditions for the Synthesis of this compound from 5-Bromoindoline

| Reagent/Parameter | Value |

| Starting Material | 5-Bromoindoline |

| Nitrating Agent | Nitric Acid/Sulfuric Acid |

| Solvent | Concentrated Sulfuric Acid |

| Temperature | 0-5 °C |

| Reaction Time | Varies (monitored by TLC) |

| Work-up | Quenching with ice, filtration |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the two-step synthesis.

Quantitative Data Summary

While specific yields can vary depending on the exact conditions and scale of the reaction, the following table provides a general overview of expected outcomes based on literature reports.

Table 3: Summary of Reaction Yields

| Reaction Step | Product | Typical Yield (%) |

| Synthesis of 5-Bromoindoline | 5-Bromoindoline | 80-95% |

| Synthesis of this compound | This compound | Varies |

Note: The yield for the nitration step is highly dependent on the reaction conditions and the purity of the starting material.

Conclusion

This technical guide provides a detailed protocol for the synthesis of this compound. The two-step synthesis, involving the bromination of indoline followed by nitration, is a reliable method for obtaining this valuable intermediate. The provided experimental details and workflow diagrams are intended to assist researchers and scientists in the successful synthesis of this compound for applications in drug discovery and development. Careful control of reaction conditions, particularly temperature during the nitration step, is crucial for achieving a high yield and purity of the final product.

chemical properties of 5-Bromo-7-nitroindoline

An In-depth Technical Guide to the Chemical Properties of 5-Bromo-7-nitroindoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, a key intermediate in pharmaceutical research and organic synthesis.

Core Chemical Properties

This compound is a versatile chemical compound valued for its unique electronic and structural properties, which are conferred by the presence of both an electron-withdrawing nitro group and a halogen substituent on the indoline core. These features make it a valuable building block in the synthesis of more complex molecules.[1]

Physicochemical Data

The fundamental physico are summarized in the table below, providing a quantitative snapshot of the compound's characteristics.

| Property | Value | Source(s) |

| CAS Number | 80166-90-1 | [1][2][3] |

| Molecular Formula | C8H7BrN2O2 | [1][2][3] |

| Molecular Weight | 243.06 g/mol | [1][2][3] |

| Appearance | Orange to red solid; Red-orange to brown crystalline powder | [1][4] |

| Melting Point | 128-136°C | [2][3][4] |

| Boiling Point | 344.2 ± 42.0 °C (Predicted) | [2][4] |

| Density | 1.704 ± 0.06 g/cm³ (Predicted) | [2][4] |

| Solubility | Insoluble in water. | [2][3][4] |

| Storage Conditions | Store at 2-8°C in a dark, dry, and well-sealed container. | [3][4] |

Reactivity and Applications

The bromine and nitro functional groups on the indoline ring significantly influence the compound's reactivity, making it a valuable intermediate.[1]

-

Pharmaceutical and Agrochemical Synthesis : It serves as a versatile building block for creating novel organic molecules with potential biological activity.[1][5]

-

Fluorescent Probes : The unique structure is utilized in the design of fluorescent probes for real-time biological imaging, which is critical in cellular biology and drug development.[1]

-

Medicinal Chemistry : It is a precursor for synthesizing complex indole derivatives, which are significant scaffolds in medicinal chemistry.[1]

-

Photoreactive Compounds : this compound is a key starting material for the synthesis of photoreactive compounds like 7-nitroindoline-S-thiocarbamates. These derivatives can undergo photolysis, making them useful as photocleavable protecting groups or "caged" compounds for the light-induced release of biologically active molecules.[6][7][8]

Photochemical Behavior

Derivatives of this compound, such as N-acyl-7-nitroindolines and 7-nitroindoline-S-thiocarbamates, exhibit interesting photoreactivity.[6][8] For instance, this compound-S-ethylthiocarbamate undergoes one- and two-photon photolysis.[6][7] The photolysis of this model compound with 350 nm light results in the formation of 5-bromo-7-nitrosoindoline, which exists in equilibrium with its dimeric forms.[6][7][8] This photoreactivity expands the utility of 7-nitroindoline derivatives in developing novel photocleavable compounds.[6][8]

A proposed mechanism for the photoactivation and subsequent nucleophilic cleavage of a this compound (Bni)-amide derivative is depicted below. In an aqueous environment, the intermediate generates a nitrosoindole, whereas in the presence of a nucleophile, a nitro-indoline is formed.[9][10]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Synthesis of this compound-(S-ethyl)-thiocarbamate

This protocol describes the synthesis of a photoreactive derivative starting from this compound.[7]

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Pyridine

-

Argon atmosphere

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DCM under an argon atmosphere in a round-bottom flask.

-

Cool the resulting yellow-orange solution to 0°C.

-

Add anhydrous pyridine to the cooled solution.

Photolysis of 7-nitroindoline-S-thiocarbamates

This outlines the general procedure for studying the photoreactivity of this compound derivatives.[6][7]

Materials:

-

7-nitroindoline-S-thiocarbamate derivative (e.g., compound from 3.1)

-

Acetonitrile/water mixture (4:1 v/v)

-

Rayonet Photochemical Chamber Reactor with 350 nm UV lamps

-

UV-vis spectrophotometer

-

Argon atmosphere

Procedure:

-

Dissolve the thiocarbamate derivative in a 4:1 (v/v) mixture of acetonitrile and water under an argon atmosphere to a concentration of 0.8 mM.[7]

-

Place the solution in the Rayonet photoreactor, cooled to 25°C.

-

Illuminate the solution with 350 nm UV lamps.[7]

-

At set time intervals, withdraw aliquots of the solution.

-

Dilute the aliquots with the same solvent mixture.

-

Measure the UV-vis spectra of the diluted aliquots to monitor the progress of the photolysis.[7]

Safety Information

This compound is classified as harmful and an irritant.[2]

-

Hazard Codes : R20/21/22 (Harmful by inhalation, in contact with skin and if swallowed), R36/37/38 (Irritating to eyes, respiratory system and skin).[2]

-

Safety Precautions : S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves and eye/face protection).[2]

-

UN Number : UN2811.[3]

This document is intended for informational purposes for a technical audience. All laboratory work should be conducted in accordance with institutional safety protocols and with appropriate personal protective equipment.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 5-BROMO-7-NITRO-2,3-DIHYDROINDOLE [chembk.com]

- 3. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. This compound CAS#: 80166-90-1 [amp.chemicalbook.com]

- 5. This compound | 80166-90-1 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and Photoreactivity of 7-Nitroindoline- S-thiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

5-Bromo-7-nitroindoline: A Technical Guide for Researchers

CAS Number: 80166-90-1

This technical guide provides an in-depth overview of 5-Bromo-7-nitroindoline, a key intermediate in pharmaceutical research and organic synthesis. The document is intended for researchers, scientists, and drug development professionals, offering comprehensive data, experimental protocols, and insights into its applications.

Core Compound Data

This compound is a versatile chemical building block utilized in the synthesis of more complex molecules, particularly in the development of novel therapeutics and fluorescent probes.[1] Its chemical structure, characterized by the presence of a bromine atom and a nitro group on the indoline scaffold, imparts unique reactivity and properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 80166-90-1 | N/A |

| Molecular Formula | C₈H₇BrN₂O₂ | [2] |

| Molecular Weight | 243.06 g/mol | [2] |

| Appearance | Red-orange to brown crystalline powder | [2] |

| Melting Point | 133-136 °C | N/A |

| Purity | ≥97.5% to ≥98% (by GC or HPLC) | [2] |

| Solubility | Insoluble in water | N/A |

Suppliers

This compound is commercially available from various chemical suppliers. Researchers can procure this compound from the following vendors, among others:

| Supplier | Website |

| Chem-Impex | --INVALID-LINK-- |

| Thermo Scientific Chemicals | --INVALID-LINK-- |

| ChemicalBook | --INVALID-LINK-- |

Experimental Protocols

While a specific, detailed experimental protocol for the direct synthesis of this compound was not found in the surveyed literature, its application as a starting material is well-documented. Below are detailed protocols for the synthesis of a key derivative and representative cross-coupling reactions, illustrating the utility of this compound in organic synthesis.

Synthesis of this compound-S-ethylthiocarbamate

This protocol details the synthesis of a photoreactive derivative starting from this compound, as described by Chavez et al. (2023).[2][3] This reaction demonstrates a practical application of the core compound.

Reaction Scheme:

A general reaction scheme for the synthesis of this compound-S-ethylthiocarbamate.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Thiophosgene (CSCl₂)

-

Carbon tetrachloride (CCl₄)

-

Ethylmagnesium bromide (EtMgBr), solution in THF

-

1 M Hydrochloric acid (HCl)

-

Water

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Ethyl acetate

Procedure:

-

Formation of the Isothiocyanate Intermediate:

-

To a solution of this compound in anhydrous THF at 0 °C, add sodium hydride portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

In a separate flask, prepare a solution of thiophosgene in carbon tetrachloride.

-

Add the deprotonated this compound solution dropwise to the thiophosgene solution at room temperature.

-

Stir the reaction mixture for 2 hours.

-

-

Formation of the S-ethylthiocarbamate:

-

Cool the isothiocyanate intermediate solution to -78 °C.

-

Add ethylmagnesium bromide solution dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting product can be further purified if necessary, though the cited procedure reported a 98% yield over two steps without further purification.[3]

-

Characterization Data for the Product:

-

Appearance: Orange solid

-

Melting Point: 114.2-115.4 °C

-

¹H NMR (400 MHz, CDCl₃): δ = 7.78 (s, 1H), 7.54 (s, 1H), 4.28 (t, 2H), 3.23 (t, 2H), 2.98 (q, 2H), 1.32 (t, 3H) ppm.[3]

Representative Cross-Coupling Reactions

This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki coupling. These reactions are fundamental in drug discovery for creating diverse molecular libraries.

This protocol is a general representation of how this compound could be functionalized with an amine.

General workflow for the Buchwald-Hartwig amination of this compound.

This protocol illustrates a general approach for the Suzuki coupling of this compound with a boronic acid.

General workflow for the Suzuki coupling of this compound.

Applications in Drug Discovery and Research

This compound serves as a valuable starting material in the synthesis of biologically active compounds and functional molecules.

Pharmaceutical Intermediate

The indoline scaffold is a common motif in many pharmaceuticals. The bromo and nitro functionalities on this compound provide reactive handles for medicinal chemists to introduce a variety of substituents, enabling the exploration of structure-activity relationships and the development of new drug candidates.

Fluorescent Probes

Derivatives of 7-nitroindoline are known to be fluorescent and can be used to create probes for biological imaging.[2] These probes can be designed to detect specific analytes, such as metal ions, or to monitor changes in the cellular environment. The general principle involves the interaction of the analyte with the probe, leading to a change in its fluorescence properties (e.g., "turn-on" or "turn-off" of fluorescence).

Photoreactive Compounds

As demonstrated in the synthesis of this compound-S-thiocarbamate, derivatives of this compound can be photoreactive.[2][3] Such compounds can be used as "caged" compounds, where a biologically active molecule is released upon exposure to light. This allows for precise spatial and temporal control over the release of the active substance in biological systems.

Signaling and Biological Pathways

While specific signaling pathways directly modulated by this compound are not extensively documented, the photoactivation of its derivatives represents a form of controlled signaling.

Photoactivation Pathway of a Bni-Amide

The photoactivation of a this compound (Bni)-amide derivative proceeds through a series of intermediates upon exposure to light, leading to the cleavage of the amide bond and the release of the attached molecule. This process can be utilized for the light-induced release of therapeutic agents or signaling molecules.

Simplified photoactivation and cleavage pathway of a this compound (Bni)-amide.

References

Navigating the Challenges of Poorly Soluble Compounds: A Technical Guide to the Aqueous Solubility of 5-Bromo-7-nitroindoline

For Immediate Release

A Deep Dive into the Physicochemical Properties and Solubility Determination of 5-Bromo-7-nitroindoline for Researchers, Scientists, and Drug Development Professionals.

The development of novel therapeutics often encounters the significant hurdle of poor aqueous solubility, a critical determinant of a drug candidate's bioavailability and overall efficacy. This compound, a heterocyclic compound of interest in pharmaceutical research and organic synthesis, is emblematic of this challenge.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound and offers a detailed roadmap for the experimental determination of its aqueous solubility, a crucial step in its potential development as a therapeutic agent.

Understanding the Physicochemical Landscape

| Property | Value | Source |

| Molecular Formula | C₈H₇BrN₂O₂ | [2] |

| Molecular Weight | 243.06 g/mol | [1][2][4] |

| Melting Point | 133-136 °C | [2] |

| Appearance | Red-orange to brown crystalline powder | [1] |

| CAS Number | 80166-90-1 | [1][2] |

A Roadmap to Quantifying Aqueous Solubility

Given the absence of established solubility data, a structured experimental approach is paramount. The following workflow outlines the key stages for accurately determining the aqueous solubility of a poorly soluble compound like this compound.

Experimental Protocols for Key Methodologies

A detailed understanding of the experimental procedures is crucial for obtaining reliable and reproducible solubility data. Below are protocols for the recommended methods.

Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (or equilibrium) solubility.[5][6] It measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid compound.

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific aqueous medium at equilibrium.

Materials:

-

This compound (solid powder)

-

Aqueous buffers (e.g., phosphate-buffered saline at various physiological pH values)

-

Glass vials with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters with low protein binding)

-

High-Performance Liquid Chromatography (HPLC) with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

-

Calibrated analytical balance

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume of the desired aqueous buffer to the vial.

-

Equilibration: Seal the vials and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[7][8]

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the vials at high speed or filter the supernatant through a chemically inert filter (e.g., a 0.22 µm PVDF syringe filter). This step is critical to avoid contamination of the sample with undissolved particles.

-

Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analysis: Analyze the diluted sample using a validated HPLC-UV or LC-MS method to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Kinetic Solubility via Turbidimetric Method

For earlier stages of drug discovery, a higher-throughput method to assess kinetic solubility is often employed.[7][9] This method measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.

Objective: To rapidly estimate the solubility of this compound in an aqueous buffer.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Aqueous buffers

-

96-well microplates

-

Multi-channel pipettes or an automated liquid handler

-

A plate reader capable of nephelometry (light scattering) or turbidimetry

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM).[9]

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

-

Addition to Buffer: Transfer a small, precise volume of each dilution into another 96-well plate containing the aqueous buffer. This rapid solvent shift will cause the compound to precipitate if its solubility limit is exceeded.

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) with gentle shaking.[7]

-

Measurement: Measure the turbidity or light scattering in each well using a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Conclusion

While this compound is reported to be insoluble in water, this qualitative information is insufficient for drug development purposes. A systematic and rigorous experimental evaluation is necessary to quantify its aqueous solubility. This technical guide provides researchers and scientists with the foundational knowledge and detailed protocols to undertake such an investigation. By employing methods like the shake-flask technique for thermodynamic solubility and turbidimetric assays for kinetic solubility, a comprehensive understanding of this compound's behavior in aqueous media can be achieved, thereby informing its future potential in pharmaceutical applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 80166-90-1 [chemicalbook.com]

- 4. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. In-vitro Thermodynamic Solubility [protocols.io]

- 6. evotec.com [evotec.com]

- 7. enamine.net [enamine.net]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

Navigating the Handling of 5-Bromo-7-nitroindoline: A Technical Guide to Storage and Stability

For Immediate Release

This technical guide provides an in-depth analysis of the storage, stability, and handling of 5-Bromo-7-nitroindoline powder, a critical resource for researchers, scientists, and professionals in drug development. Given the compound's sensitivity, adherence to precise storage and handling protocols is paramount to ensure its integrity and the reproducibility of experimental outcomes.

Recommended Storage and Handling

Proper storage of this compound powder is essential to prevent degradation and maintain its chemical purity. The following table summarizes the recommended conditions based on available safety data sheets and information on analogous nitroindoline compounds.

| Parameter | Recommended Condition | Rationale & Key Considerations |

| Temperature | 2-8°C (Refrigeration) | Long-term stability is enhanced at lower temperatures.[1][2] While some suppliers may suggest room temperature storage, refrigeration is preferable to minimize thermal degradation.[1] |

| Atmosphere | Sealed in dry conditions, under an inert atmosphere (e.g., Argon or Nitrogen) | The indoline ring is susceptible to oxidation.[3] Storing under an inert gas and in a tightly sealed container minimizes contact with oxygen and moisture.[1][3] |

| Light | Keep in a dark place | Nitroaromatic compounds can be susceptible to photodegradation.[3][4] Storage in an opaque or amber container, or wrapped in aluminum foil, is crucial to prevent light-induced degradation.[1][3] |

| Container | Tightly closed, suitable container (e.g., polyethylene or polypropylene) | Prevents contamination and exposure to atmospheric moisture.[5][6] |

| Handling | Well-ventilated area or chemical fume hood | Avoid formation of dust and aerosols.[5] Use personal protective equipment, including gloves and safety goggles.[5] |

Factors Influencing Stability

Several environmental factors can compromise the stability of this compound. Understanding these factors is key to preventing degradation.

-

Temperature: Elevated temperatures can accelerate the rate of decomposition.[3]

-

Light: Exposure to light, particularly UV radiation, can lead to photodegradation, potentially forming byproducts like 5-bromo-7-nitrosoindoline.[3][7][8]

-

Oxygen/Oxidizing Agents: The indoline ring is prone to oxidation, which can lead to the formation of the corresponding indole or other oxidized species.[3] Contact with strong oxidizing agents should be avoided.[3]

-

Moisture: The compound should be stored in a dry environment to prevent hydrolysis and other moisture-related degradation.[5]

-

pH: Extreme pH values in solution can catalyze the hydrolysis of derivatives and may affect the stability of the indoline ring.[3]

Experimental Protocol: Long-Term Stability Assessment of this compound Powder

The following is a detailed protocol for conducting a long-term stability study. This protocol is based on established analytical methods for similar compounds and general principles of stability testing.[9][10][11]

Objective: To evaluate the stability of this compound powder under controlled storage conditions over an extended period.

Materials:

-

This compound powder (high purity)

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid

-

Class A volumetric flasks and pipettes

-

Analytical balance

-

Amber glass vials with screw caps

-

Stability chambers/ovens

Methodology:

-

Initial Characterization (Time Zero):

-

Perform a complete analysis of the initial batch of this compound powder.

-

Determine the initial purity using a validated HPLC method.

-

Record physical appearance (color, form).

-

Obtain a reference chromatogram and UV spectrum.

-

-

Sample Preparation for Stability Study:

-

Aliquot approximately 10 mg of the powder into amber glass vials.

-

Tightly seal the vials.

-

Prepare a sufficient number of samples for testing at each time point and condition.

-

-

Storage Conditions:

-

Long-Term: 2-8°C (refrigerated)

-

Accelerated: 40°C / 75% RH (Relative Humidity)

-

Stress Condition (Photostability): Expose samples to a light source as per ICH Q1B guidelines.

-

-

Testing Schedule:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 1, 2, 3, and 6 months.

-

Photostability: Test after a defined light exposure period.

-

-

Analytical Method: High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure separation of the main peak from any potential degradants (e.g., start with 95% A, ramp to 95% B over 20 minutes).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV detector at an appropriate wavelength (e.g., determined by UV scan of the compound).

-

Injection Volume: 10 µL.

-

-

Sample Analysis at Each Time Point:

-

At each scheduled time point, retrieve vials from the respective storage conditions.

-

Allow the vials to equilibrate to room temperature before opening.

-

Accurately weigh the powder and dissolve it in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 0.1 mg/mL).

-

Analyze the samples by HPLC.

-

-

Data Evaluation:

-

Calculate the purity of this compound at each time point.

-

Identify and quantify any degradation products by comparing the chromatograms to the time-zero reference.

-

Monitor for any changes in physical appearance.

-

Visualizing Workflows and Pathways

To further clarify the experimental process and potential chemical changes, the following diagrams are provided.

Caption: Workflow for the long-term stability assessment of this compound powder.

Caption: Potential degradation pathways for this compound under stress conditions.

Conclusion

The chemical integrity of this compound is contingent upon strict adherence to appropriate storage and handling protocols. By controlling temperature, light exposure, and atmospheric conditions, researchers can significantly mitigate the risk of degradation. The provided experimental protocol offers a robust framework for conducting stability studies, ensuring the quality and reliability of this important research compound. It is important to note that while this guide provides a comprehensive overview based on available data for similar compounds, specific quantitative stability data for this compound is not widely published. Therefore, in-house stability testing is strongly recommended for critical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound CAS#: 80166-90-1 [amp.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. Synthesis and Photoreactivity of 7-Nitroindoline- S-thiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to 5-Bromo-7-nitroindoline

This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 5-Bromo-7-nitroindoline, a key intermediate in pharmaceutical and organic synthesis research.

Molecular Properties and Structure

This compound, with the CAS number 80166-90-1, is a versatile chemical compound utilized as a building block in the development of novel pharmaceuticals and in the synthesis of biologically active molecules.[1] Its chemical structure is characterized by an indoline core substituted with a bromine atom at the 5th position and a nitro group at the 7th position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₇BrN₂O₂ | [1][2] |

| Molecular Weight | 243.06 g/mol | [1][2] |

| Appearance | Red-orange to brown crystalline powder | [1] |

| Melting Point | 133-136°C | [2] |

| Boiling Point | 344.2±42.0 °C (Predicted) | [2] |

| Flash Point | 162°C | [2] |

| Water Solubility | Insoluble in water | [2] |

| Storage Conditions | 0-8 °C | [1] |

Below is a two-dimensional representation of the molecular structure of this compound.

References

An In-depth Technical Guide to the Photophysical Properties of 5-Bromo-7-nitroindoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-7-nitroindoline is a heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science. Its unique electronic structure, arising from the interplay of the indoline core with an electron-withdrawing nitro group and a heavy bromine atom, suggests intriguing photophysical properties. While comprehensive data for the parent compound is limited in publicly available literature, this guide synthesizes existing information on its derivatives and provides a framework for its characterization and potential applications, particularly in the realm of photoreactive compounds and fluorescent probes. This document outlines generalized experimental protocols for elucidating its photophysical characteristics and presents conceptual workflows for its synthesis and application.

Introduction

Indoline derivatives are a prominent class of nitrogen-containing heterocycles that form the core of many biologically active molecules and functional materials. The introduction of specific substituents onto the indoline scaffold allows for the fine-tuning of their electronic and, consequently, their photophysical properties. This compound is a key intermediate in the synthesis of more complex molecules, including photoreactive "caged" compounds and potential fluorescent probes for biological imaging.[1][2] The presence of the nitro group and bromine atom is expected to influence its absorption and emission characteristics, making it a subject of interest for photophysical studies.

Synthesis

A general synthesis route to this compound has been described in the literature, often as a precursor to more complex derivatives.[3] The following diagram illustrates a conceptual workflow for its preparation.

Caption: A generalized synthetic pathway for this compound.

Photophysical Properties

Absorption and Emission Characteristics of Derivatives

Studies on this compound-S-thiocarbamate derivatives have shown that these compounds exhibit absorption maxima in the UV-A region, typically around 350 nm.[3][4] This absorption is attributed to electronic transitions within the conjugated system of the molecule. Upon excitation, these derivatives can undergo photolysis.[3][4] While fluorescence decay of a derivative has been mentioned, a specific lifetime was not reported.[3]

Table 1: Photophysical Data for this compound Derivatives (Illustrative)

| Compound | Absorption Max (λ_abs) | Emission Max (λ_em) | Quantum Yield (Φ_F) | Lifetime (τ) | Solvent | Reference |

| This compound-S-ethylthiocarbamate | ~350 nm | Not Reported | Not Reported | Not Reported | Acetonitrile/Water | [3][4] |

| This compound | To be determined | To be determined | To be determined | To be determined |

Note: The data for the parent compound is yet to be experimentally determined and reported.

Experimental Protocols

To fully characterize the photophysical properties of this compound, a series of standard spectroscopic techniques should be employed. The following sections outline generalized protocols for these measurements.

UV-Visible Absorption Spectroscopy

This technique is used to determine the absorption spectrum and the molar extinction coefficient (ε) of the compound.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane). From the stock solution, prepare a series of dilutions to obtain concentrations that result in an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorbance (λ_max).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Record a baseline spectrum using a cuvette containing the pure solvent.

-

Measure the absorbance spectra of the prepared solutions across a relevant wavelength range (e.g., 200-800 nm).

-

-

Data Analysis:

-

Identify the λ_max from the absorption spectrum.

-

Calculate the molar extinction coefficient (ε) at λ_max using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

Caption: A generalized workflow for UV-Visible absorption spectroscopy.

Fluorescence Spectroscopy

This technique is used to determine the excitation and emission spectra, as well as the fluorescence quantum yield (Φ_F).

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer.

-

Data Acquisition:

-

Emission Spectrum: Excite the sample at its λ_max (determined from UV-Vis spectroscopy) and scan the emission wavelengths to obtain the fluorescence emission spectrum and identify the emission maximum (λ_em).

-

Excitation Spectrum: Set the emission monochromator to the λ_em and scan the excitation wavelengths to obtain the fluorescence excitation spectrum.

-

-

Quantum Yield Determination: The relative fluorescence quantum yield can be determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). The following equation is used: Φ_F(sample) = Φ_F(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive technique used to measure the fluorescence lifetime (τ) of a compound.[5][6]

Methodology:

-

Sample Preparation: Prepare a dilute, deoxygenated solution of this compound.

-

Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sensitive detector (e.g., a microchannel plate photomultiplier tube or a single-photon avalanche diode), and timing electronics.

-

Data Acquisition:

-

The sample is excited by the pulsed laser, and the arrival times of the emitted single photons are recorded relative to the excitation pulse.

-

This process is repeated many times to build up a histogram of photon arrival times, which represents the fluorescence decay profile.

-

-

Data Analysis: The fluorescence decay data is fitted to an exponential decay model to extract the fluorescence lifetime(s). The quality of the fit is assessed by statistical parameters such as chi-squared (χ²).

Caption: A simplified workflow for Time-Correlated Single Photon Counting.

Potential Applications and Mechanisms

The primary application discussed for derivatives of this compound is as photoreactive or "caged" compounds.[3][4] These molecules can be used to control the release of biologically active molecules with high spatial and temporal precision using light.

Mechanism of Photorelease (Uncaging)

The 7-nitroindoline moiety is a well-known photolabile protecting group. Upon absorption of light, the molecule undergoes a series of photochemical reactions that lead to the cleavage of a specific bond, releasing a caged molecule. The following diagram illustrates a generalized mechanism for the photoactivation of a this compound-caged compound.

Caption: A simplified signaling pathway for the light-induced release of a bioactive molecule from a this compound-based caged compound.

Conclusion

This compound is a compound with significant potential in the development of photochemically active tools for biological research and drug delivery. While a detailed photophysical characterization of the core molecule is currently lacking in the literature, the study of its derivatives suggests that it possesses properties amenable to applications such as photocaging. The experimental protocols and conceptual workflows provided in this guide offer a comprehensive framework for researchers to explore and harness the photophysical properties of this compound and its future derivatives. Further investigation into its fluorescence quantum yield and lifetime is warranted to fully assess its potential as a fluorescent probe.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Fluorescence lifetime endoscopy using TCSPC for the measurement of FRET in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. bhu.ac.in [bhu.ac.in]

- 6. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]

The Advent and Advancement of Nitroindoline Caging Groups: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and history of nitroindoline-based photolabile protecting groups, commonly known as "caging" groups. These tools are instrumental in chemical biology, neuroscience, and drug development for enabling precise spatiotemporal control over the release of bioactive molecules using light. While the broader class of nitroindoline cages has seen significant development, it is crucial to note that the scientific literature is predominantly focused on 7-nitroindoline derivatives. Specific experimental data and established protocols for the 6-nitroindoline-2-carboxylic acid isomer are notably scarce. Therefore, this guide will focus on the well-documented 7-nitroindoline scaffold as representative of the current state-of-the-art, with the understanding that the fundamental principles are chemically analogous.

Discovery and Historical Context

The concept of using photoremovable protecting groups to "cage" biomolecules has revolutionized the study of dynamic cellular processes.[1] The history of nitroindoline caging groups, while shorter than that of the classical o-nitrobenzyl cages, marks a significant advancement in the field.[2] The initial exploration of 1-acyl-7-nitroindolines as photolabile groups dates back to the work of Patchornik and colleagues in 1976.[2] They discovered that these compounds could be photolyzed to release carboxylic acids.[2] However, this work lay dormant for nearly two decades until its revival for caging neuroactive amino acids.[2]

The modern era of nitroindoline cages was ushered in by the need for reagents that could release neurotransmitters like L-glutamate, GABA, and glycine with high temporal and spatial precision, a requirement not fully met by existing caging groups.[3] The 7-nitroindolinyl (NI) and its substituted derivatives, such as the 4-methoxy-7-nitroindolinyl (MNI) group, were developed to meet these challenges.[3] These second-generation cages offered significant advantages, including hydrolytic stability at physiological pH and rapid, efficient photorelease of the caged molecule.[1][3]

Further developments led to the creation of dinitroindoline derivatives, such as 4-carboxymethoxy-5,7-dinitroindolinyl (CDNI), which exhibit even higher quantum yields for photorelease.[4][5] The primary application of these caging groups has been in neuroscience for the controlled release of neurotransmitters to study synaptic transmission and receptor function.[3][5][6]

Photochemical Properties and Quantitative Data

The efficacy of a nitroindoline caging group is determined by several key photochemical parameters. These include the wavelength of maximum absorption (λmax), the molar extinction coefficient (ε), the quantum yield of uncaging (Φu), and the two-photon uncaging cross-section (δu).[7][8] A high quantum yield and a large two-photon absorption cross-section are particularly desirable for efficient uncaging with minimal light exposure, thereby reducing potential phototoxicity.[8]

The photolysis of 1-acyl-7-nitroindolines in aqueous solutions proceeds via an intramolecular redox reaction, yielding the free carboxylic acid and a 7-nitrosoindole byproduct.[9] This process is typically very rapid, with release times often in the sub-millisecond range.[9]

Below is a summary of the quantitative data for key 7-nitroindoline derivatives.

| Photolabile Protecting Group (PPG) | Caged Molecule | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φu) | Two-Photon Uncaging Cross-Section (δu) (GM) | Release Rate (t₁/₂) |

| 7-Nitroindolinyl (NI) | L-Glutamate | ~350 | Not Specified | ~0.08 | Not Specified | ≤ 0.26 ms |

| 4-Methoxy-7-nitroindolinyl (MNI) | L-Glutamate | 347 | ~5,000 | 0.08 - 0.1 | 0.06 @ 720 nm | < 200 ns |

| 4-Methoxy-7-nitroindolinyl (MNI) | D-Aspartate | Not Specified | Not Specified | 0.09 | Not Specified | Not Specified |

| 4-Carboxymethoxy-5,7-dinitroindolinyl (CDNI) | L-Glutamate | ~350 | Not Specified | ≥ 0.5 | Not Specified | < 1 µs |

Note: The performance of a PPG can be influenced by the specific caged molecule and experimental conditions such as solvent and pH. The data presented are representative values from the literature.[7][9][10]

Experimental Protocols

Accurate and reproducible results in uncaging experiments rely on meticulous experimental procedures. The following sections detail generalized protocols for the synthesis of nitroindoline-caged compounds and their subsequent photolysis.

General Synthesis of a 7-Nitroindoline-Caged Carboxylic Acid

This protocol outlines the general steps for caging a carboxylic acid with a 7-nitroindoline derivative, exemplified by the synthesis of MNI-caged D-aspartate.[9]

Materials:

-

4-Methoxy-7-nitroindoline

-

Carboxylic acid of interest with other functional groups protected (e.g., Boc-protected amino acid)

-

Coupling reagents (e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N,N'-Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (NHS), 1-Hydroxybenzotriazole (HOBt))

-

Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

-

Anhydrous solvents (e.g., N,N-Dimethylformamide (DMF), Dichloromethane (DCM))

-

Deprotection reagents (e.g., Trifluoroacetic acid (TFA))

-

Purification supplies (Silica gel for chromatography, HPLC system)[1][9]

Procedure:

-

Protection of Functional Groups: Ensure all functional groups on the carboxylic acid to be caged, other than the target carboxyl group, are suitably protected to prevent side reactions.

-

Activation of Carboxylic Acid: In some procedures, the carboxylic acid of the nitroindoline moiety is activated. For instance, with 6-nitroindoline-2-carboxylic acid, the carboxylic acid is activated using standard coupling reagents like DCC and NHS.[4]

-

Coupling Reaction: The protected carboxylic acid is coupled to the nitrogen of the 4-methoxy-7-nitroindoline.[9] A common method involves activating the carboxylic acid with a carbodiimide reagent like EDC in the presence of HOBt, and then reacting it with the nitroindoline in an appropriate solvent like DMF or DCM.[9]

-

Work-up: If DCC is used, the dicyclohexylurea byproduct is filtered off. The reaction mixture is typically diluted with an organic solvent and washed sequentially with acidic, basic, and brine solutions to remove unreacted reagents and byproducts.[1] The organic layer is then dried and concentrated.[1]

-

Purification of Caged Intermediate: The resulting N-acyl-7-nitroindoline product is purified from the reaction mixture using column chromatography on silica gel.[9]

-

Deprotection: The protecting groups on the caged molecule are removed under appropriate conditions (e.g., TFA for a Boc group).[4]

-

Final Purification: The final caged compound is purified by reverse-phase High-Performance Liquid Chromatography (HPLC) to remove any remaining impurities and unreacted starting materials.[5][9] The purified product is often lyophilized to obtain a stable powder.[9]

-

Characterization: The identity and purity of the final caged compound are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]

Photolysis (Uncaging) of a Caged Compound

This protocol outlines the general procedure for the photorelease of a bioactive molecule from its caged form.

Materials:

-

Purified caged compound

-

A suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4)

-

A light source capable of emitting near-UV light (e.g., mercury arc lamp with filters, UV LED, or a laser). For two-photon uncaging, a pulsed infrared laser is required.[1][11]

-

Quartz cuvettes or an appropriate sample holder for irradiation[4]

-

Analytical equipment to detect the released molecule or its biological effect (e.g., HPLC, UV-Vis spectrophotometer, electrophysiology setup)[1]

Procedure:

-

Sample Preparation: Prepare a stock solution of the caged compound in a suitable solvent (e.g., DMSO).[1] Dilute the stock solution to the desired final concentration in the experimental buffer.[1] Ensure the final concentration of the organic solvent is low enough to not affect the biological system.[1]

-

Irradiation: Expose the sample to light from the chosen source.[1] For one-photon uncaging of nitroindoline derivatives, a wavelength of approximately 350 nm is commonly used.[4] For two-photon uncaging, a wavelength of around 720 nm is typical for MNI-caged compounds.[7] The duration and intensity of the light will need to be optimized depending on the quantum yield of the caged compound and the desired amount of photorelease.[1]

-

Analysis: Monitor the photorelease by observing the decrease in the absorbance of the caged compound and the appearance of the photoproducts using a UV-Vis spectrophotometer.[1] Nitroindoline-caged compounds typically show a decrease in their long-wavelength absorption upon photolysis, with the concomitant appearance of a new absorption band for the nitrosoindole photoproduct.[1] Alternatively, the biological effect of the released molecule can be measured using an appropriate assay.[1]

Determination of One-Photon Uncaging Quantum Yield (Φu)

The quantum yield of uncaging is a measure of the efficiency of photorelease upon absorption of a photon. A common method for its determination is the comparative method using a well-characterized actinometer.[7]

Materials:

-

Caged compound of interest

-

Actinometer with a known quantum yield at the irradiation wavelength (e.g., potassium ferrioxalate)

-

UV-Vis spectrophotometer

-

Light source with a monochromator or narrow bandpass filter

-

Quartz cuvettes[7]

Procedure:

-

Prepare Solutions: Prepare optically dilute solutions of the caged compound and the actinometer in an appropriate solvent. The absorbance of both solutions at the irradiation wavelength should be kept low (typically < 0.1) to ensure uniform light absorption.[7]

-

Irradiation: Irradiate the caged compound and the actinometer solutions separately under identical conditions (light source, wavelength, irradiation time, and geometry).[7]

-

Monitor Photolysis: Monitor the progress of the photoreaction by UV-Vis spectrophotometry by measuring the change in absorbance of the caged compound or the actinometer.[7]

-

Calculate Photons Absorbed: Use the data from the actinometer to calculate the photon flux of the light source.[7]

-

Calculate Quantum Yield: The quantum yield of the caged compound (Φu_sample) is calculated using the following equation: Φu_sample = Φu_actinometer * (k_sample / k_actinometer) * (F_actinometer / F_sample) where Φu_actinometer is the quantum yield of the actinometer, k is the rate of the photochemical reaction, and F is the fraction of light absorbed by the solution.[7]

Visualizations of Workflows and Signaling Pathways

Diagrams generated using Graphviz (DOT language) provide clear visual representations of key processes.

Caption: General workflow for the synthesis of a 7-nitroindoline-caged compound.

References

- 1. benchchem.com [benchchem.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Photochemical and pharmacological evaluation of 7-nitroindolinyl-and 4-methoxy-7-nitroindolinyl-amino acids as novel, fast caged neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Improved Synthesis of Caged Glutamate and Caging Each Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 11. bio.fsu.edu [bio.fsu.edu]

An In-depth Technical Guide to the Fundamental Principles of Photochemical Uncaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photochemical uncaging is a powerful technique that offers precise spatiotemporal control over the release of biologically active molecules.[1][2] By employing light as an external trigger, researchers can initiate biological processes at specific times and locations, providing unparalleled insights into complex systems such as cellular signaling pathways and neuronal communication.[3][4][5] This guide delves into the core principles of photochemical uncaging, detailing the underlying mechanisms, key components, and practical considerations for its application in research and drug development.

At the heart of this technology are "caged compounds," biologically active molecules rendered temporarily inert by a covalently attached photolabile protecting group (PPG), also known as a "caging group".[1] Upon irradiation with light of a specific wavelength, the PPG undergoes a photochemical reaction, leading to its cleavage and the rapid release of the active molecule.[1][6] This process allows for the controlled delivery of a wide range of substances, from neurotransmitters and signaling molecules to drugs and nucleic acids.[3][7]

Core Principles of Photochemical Uncaging

The efficacy of photochemical uncaging hinges on several key principles and parameters that govern the photophysical and photochemical properties of the caged compound. A successful uncaging experiment requires careful consideration of the photolabile protecting group, the light source, and the biological system under investigation.

The Photochemical Uncaging Process

The general principle of photochemical uncaging involves a three-step process:

-

Caging: The bioactive molecule of interest is chemically modified by the covalent attachment of a PPG to a crucial functional group, rendering it biologically inactive.[1]

-

Photoactivation: The caged compound is introduced into the biological system. Upon excitation with light of a specific wavelength, the PPG absorbs a photon, leading to an electronic excited state.[6]

-

Release (Uncaging): The excited PPG undergoes a rapid chemical transformation, resulting in the cleavage of the covalent bond and the release of the bioactive molecule, along with the photolyzed caging group as a byproduct.[1][6]

This process provides a high degree of control, as the activation is confined to the illuminated area and occurs only during the period of light exposure.

Key Photophysical Properties

The choice of a PPG is dictated by its photophysical properties, which determine the efficiency and suitability for a particular application.[3] Desirable characteristics include:

-

Absorption Maximum (λmax): The wavelength at which the PPG exhibits maximum light absorption. Ideally, this should be in a range that minimizes damage to biological tissues and avoids overlap with the absorption spectra of other molecules in the system.[3] There has been a significant push to develop PPGs with absorption maxima shifted towards longer wavelengths (red or near-infrared light) to increase tissue penetration and reduce phototoxicity.[3][7]

-

Molar Extinction Coefficient (ε): A measure of how strongly the PPG absorbs light at a specific wavelength. A high extinction coefficient is desirable for efficient light absorption and uncaging at lower light intensities.[3]

-

Quantum Yield of Uncaging (Φu): This represents the efficiency of the photorelease process, defined as the ratio of the number of released molecules to the number of absorbed photons.[8] A high quantum yield is crucial for effective uncaging with minimal light exposure.[3][9]

-

Two-Photon Absorption Cross-Section (δa): For two-photon uncaging applications, this parameter quantifies the probability of the simultaneous absorption of two lower-energy photons.[3] Two-photon excitation offers enhanced spatial resolution and deeper tissue penetration.[1][3][6]

The overall uncaging efficiency is often described by the product of the quantum yield and the molar extinction coefficient (Φu * ε).[3][8]

Common Photolabile Protecting Groups

A variety of photolabile protecting groups have been developed, each with distinct chemical and photophysical properties. The choice of a PPG depends on the specific bioactive molecule to be caged, the desired wavelength of activation, and the biological context.

ortho-Nitrobenzyl Derivatives

The ortho-nitrobenzyl (ONB) group is one of the most widely used and well-characterized classes of PPGs.[6] Upon UV light absorption, the ONB group undergoes an intramolecular rearrangement, leading to the release of the caged molecule.[10] Modifications to the ONB scaffold, such as the introduction of methoxy groups to create the 6-nitroveratryl (NV) group, have been made to fine-tune the absorption properties and release kinetics.[11]

Coumarin-Based Caging Groups

Coumarin-based PPGs have gained popularity due to their high molar extinction coefficients, good quantum yields, and absorption maxima in the near-visible range.[3] Derivatives of 7-(diethylamino)coumarin (DEACM) are particularly noteworthy for their efficient two-photon uncaging capabilities.[12] These caging groups are often used for the light-activated release of alcohols, amines, and carboxylates.[3]

Nitroindoline Derivatives

Nitroindoline-based PPGs, such as 4-methoxy-7-nitroindolinyl (MNI), are known for their rapid and efficient photorelease of neurotransmitters like glutamate.[13][14] They exhibit good hydrolytic stability at physiological pH, which is crucial for biological experiments.[13]

Other Notable Caging Groups

Other classes of PPGs include p-hydroxyphenacyl (pHP) groups, which undergo a photo-Favorskii rearrangement, and benzoin-based groups.[9][15] More recently, efforts have focused on developing PPGs that can be activated by near-infrared (NIR) light to further improve tissue penetration and reduce phototoxicity, with cyanine-based systems showing promise in this area.[7][16]

Quantitative Data for Common Photolabile Protecting Groups

The selection of an appropriate PPG is critical for the success of an uncaging experiment. The following tables summarize key quantitative data for some commonly used photolabile protecting groups.

| Photolabile Protecting Group | Caged Molecule Type | λmax (nm) | ε (M⁻¹cm⁻¹) | Φu | Solvents |

| Nitrobenzyl Derivatives | |||||

| o-Nitrobenzyl (NB) | Carboxylates, Phosphates | ~260-350 | ~5,000 | ~0.1-0.5 | Various |

| 6-Nitroveratryl (NV) | Carboxylates, Phosphates | ~350 | ~5,000 | ~0.01-0.1 | Aqueous |

| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | Carboxylates, Phosphates, Amines | ~355 | ~4,500 | ~0.1 | Aqueous |

| Coumarin Derivatives | |||||

| 7-(Diethylamino)coumarin-4-ylmethyl (DEACM) | Carboxylates, Phosphates | ~380-400 | ~20,000 | ~0.01-0.1 | Aqueous |

| Brominated 7-hydroxycoumarin (Bhc) | Carboxylates, Phosphates, Amines | ~390 | ~25,000 | ~0.2 | Aqueous |

| Nitroindoline Derivatives | |||||

| 4-Methoxy-7-nitroindolinyl (MNI) | Glutamate | 340 | 4,500 | 0.08 | Aqueous |

| 4-Carboxymethoxy-5,7-dinitroindolinyl (CDNI) | Glutamate | 330 | 6,400 | 0.50 | Aqueous |

Table 1: One-Photon Uncaging Properties of Common PPGs. Data compiled from various sources.[3][13][17] Note that ε and Φu values can vary depending on the specific caged molecule and solvent conditions.

| Photolabile Protecting Group | Caged Molecule Type | 2P λmax (nm) | δu (GM) |

| Nitrobenzyl Derivatives | |||

| o-Nitrobenzyl (NB) | Carboxylates, Phosphates | ~700-740 | ~0.01 |

| Coumarin Derivatives | |||

| 7-(Diethylamino)coumarin-4-ylmethyl (DEACM) | Carboxylates, Phosphates | ~720-800 | ~0.1-1.0 |

| Brominated 7-hydroxycoumarin (Bhc) | Glutamate | ~740 | ~0.2-0.5 |

| Nitroindoline Derivatives | |||

| 4-Methoxy-7-nitroindolinyl (MNI) | Glutamate | 730 | 0.06 |

Table 2: Two-Photon Uncaging Properties of Common PPGs. δu represents the two-photon uncaging action cross-section (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹).[3][17] Data compiled from various sources.

Experimental Protocols

Protocol 1: General Synthesis of a Caged Compound using a Nitroindoline Derivative

This protocol outlines the general steps for synthesizing a caged bioactive molecule, such as an amino acid or a neurotransmitter, using 6-nitroindoline-2-carboxylic acid as the caging group.[13]

Materials:

-

6-Nitroindoline-2-carboxylic acid

-

Bioactive molecule with an amine or hydroxyl group

-

Coupling agents (e.g., EDC, DCC)

-

NHS or HOBt

-

Anhydrous DMF or DCM

-

Base (e.g., TEA, DIPEA)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Activation of the Caging Group:

-

Coupling Reaction:

-

Work-up and Purification:

-

Characterization:

-

Confirm the identity and purity of the final caged compound using NMR and Mass Spectrometry.[13]

-

Protocol 2: A Typical Photochemical Uncaging Experiment in a Cellular Context

This protocol provides a general workflow for performing a photochemical uncaging experiment to study a cellular response.

Materials:

-

Caged compound of interest

-

Cell culture medium or appropriate buffer

-

Cultured cells on a microscope-compatible dish

-

Light source for photolysis (e.g., UV lamp, laser)

-

Microscope with appropriate optics

-

Detection system (e.g., fluorescence imaging, patch-clamp electrophysiology)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the caged compound in a suitable solvent (e.g., DMSO).[13]

-

Dilute the stock solution to the desired final concentration in the cell culture medium or experimental buffer.[13] Ensure the final solvent concentration is non-toxic to the cells.

-

Incubate the cells with the caged compound for a sufficient period to allow for loading or equilibration.

-

-

Photolysis (Uncaging):

-

Mount the sample on the microscope stage.

-

Identify the target cell or region of interest.

-

Expose the target area to light from the chosen source. The wavelength, intensity, and duration of irradiation should be optimized based on the PPG's properties and the desired amount of released molecule.[13][18]

-

-

Data Acquisition:

-

Simultaneously or immediately after photolysis, record the cellular response using the chosen detection method. This could involve measuring changes in fluorescence, membrane potential, ion currents, or other physiological parameters.[13]

-

-

Controls:

-

Perform control experiments, including cells not treated with the caged compound but exposed to light, and cells treated with the caged compound but not exposed to light, to ensure that the observed effects are due to the photoreleased molecule.

-

Visualizations of Key Concepts and Workflows

To further elucidate the principles and applications of photochemical uncaging, the following diagrams, generated using the DOT language, illustrate key processes and relationships.

Caption: General workflow of photochemical uncaging.

Caption: A typical experimental workflow for a cellular uncaging experiment.

Caption: Diagram illustrating the use of uncaging for spatiotemporal control of an intracellular signaling pathway.

Conclusion

Photochemical uncaging has emerged as an indispensable tool in the life sciences, offering an unprecedented level of control over biological processes. The continuous development of new photolabile protecting groups with improved photophysical properties, particularly those responsive to longer wavelengths of light, is expanding the scope and applicability of this technique. For researchers, scientists, and drug development professionals, a thorough understanding of the fundamental principles of photochemical uncaging is essential for designing and executing successful experiments that can unravel the complexities of biological systems and pave the way for novel therapeutic strategies.

References

- 1. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two-photon uncaging: New prospects in neuroscience and cellular biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spatiotemporal Control of Cell Signalling Using A Light-Switchable Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. OPG [opg.optica.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 10. Photolabile protecting groups and linkers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Photochemical mechanisms of light-triggered release from nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. A Near-IR Uncaging Strategy Based on Cyanine Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

The Strategic Role of 5-Bromo-7-nitroindoline in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-7-nitroindoline has emerged as a pivotal building block in organic synthesis, offering a unique combination of reactive sites that enable diverse molecular architectures. Its inherent photoreactive properties, coupled with the potential for functionalization at the bromine-substituted position, make it a valuable precursor for the development of novel photocleavable protecting groups, caged compounds, and complex heterocyclic scaffolds with potential applications in medicinal chemistry and materials science. This technical guide provides an in-depth analysis of the synthesis, reactivity, and applications of this compound, complete with detailed experimental protocols, quantitative data, and workflow visualizations to facilitate its use in advanced research and development.

Physicochemical Properties

This compound is a stable, crystalline solid, typically appearing as orange to dark brown crystals or powder. Its key physicochemical properties are summarized in the table below, providing essential data for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| Molecular Formula | C₈H₇BrN₂O₂ | [1] |

| Molecular Weight | 243.06 g/mol | [1] |

| Melting Point | 133-136 °C | [1][2] |

| Boiling Point | 344.2 ± 42.0 °C (Predicted) | [1] |

| Density | 1.704 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Insoluble in water | [1] |

| Storage | Keep in a dark place, sealed in dry conditions, at 2-8 °C | [2] |

Core Synthetic Applications

The synthetic utility of this compound is primarily centered around two key areas: its application as a photoreactive moiety and its role as a scaffold for the synthesis of more complex molecules, particularly through reactions involving the bromo substituent.

Photoreactive Derivatives: Synthesis of this compound-S-thiocarbamates

A significant application of this compound is in the synthesis of photoreactive compounds. The preparation of this compound-S-thiocarbamates is a prime example, showcasing a short and efficient synthetic route to a new class of photoreactive molecules. These compounds can undergo one-photon and two-photon photolysis, making them valuable for applications such as the light-induced release of biologically active compounds ("uncaging").[3][4][5]

The general synthetic workflow for the preparation of these thiocarbamates is depicted below.

Potential for Cross-Coupling Reactions

The presence of a bromine atom on the aromatic ring of this compound opens up possibilities for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions are powerful tools for the formation of carbon-carbon bonds and are widely used in the synthesis of complex organic molecules, including pharmaceuticals. While specific examples utilizing this compound in such reactions are not extensively documented in the reviewed literature, its structural similarity to other 5-bromoindole scaffolds suggests high potential for these transformations.

Experimental Protocols

Synthesis of this compound-(S-ethyl)-thiocarbamate

This protocol is adapted from the work of Baily et al. (2023).[3]

Materials:

-

This compound

-

Thiophosgene (CSCl₂)

-

Ethanethiol (EtSH)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

Procedure:

-